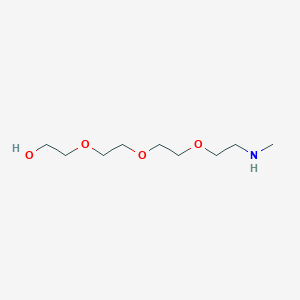

5,8,11-Trioxa-2-azatridecan-13-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

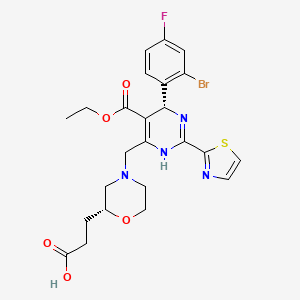

5,8,11-Trioxa-2-azatridecan-13-ol is a chemical compound with the molecular formula C9H21NO4 . It has a molecular weight of 207.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 13 non-H bonds, 11 rotatable bonds, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis

5,8,11-Trioxa-2-azatridecan-13-ol is a liquid at room temperature .Applications De Recherche Scientifique

Drug Delivery Systems

Hydroxy-PEG3-Methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for drug delivery systems . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Bioconjugation

MeNH-PEG, including Hydroxy-PEG3-Methylamine, is a unique bifunctional PEG linker developed by BroadPharm for bioconjugation or chemical modification . This application allows for the attachment of various biomolecules to enhance their stability, solubility, and half-life .

Chemical Modification

The methylamine group in Hydroxy-PEG3-Methylamine is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc . This reactivity makes it useful in chemical modifications, particularly in the synthesis of complex organic molecules .

PROTACs Synthesis

Hydroxy-PEG4-methylamine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Perovskite Solar Cells

Methylamine, a component of Hydroxy-PEG3-Methylamine, has been used in the healing of perovskite films, a crucial component of perovskite solar cells . This healing method improves the quality of the films, enhancing the efficiency of the solar cells .

Dendronized Azo-Dyes

Hydroxy-PEG3-Methylamine could potentially be used in the synthesis of dendronized azo-dyes . These dyes, which contain a fullerene C60 unit and well-defined oligo (ethylene glycol) spacers, have shown interesting optical properties and have potential applications in opto-electronic devices .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if it comes into contact with skin or eyes .

Propriétés

IUPAC Name |

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLOFIJEJSEJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90847825 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8,11-Trioxa-2-azatridecan-13-ol | |

CAS RN |

90430-59-4 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

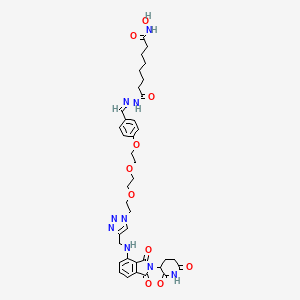

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

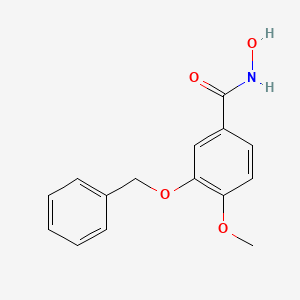

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

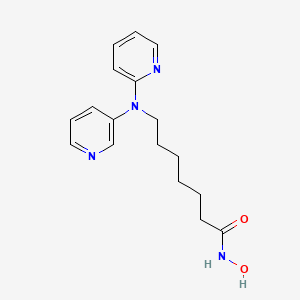

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)